molecular formula C9H9NO4 B1469160 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid CAS No. 1343202-22-1

1-(Furan-3-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1469160
CAS No.: 1343202-22-1
M. Wt: 195.17 g/mol
InChI Key: NRFCJAHBSHJWBH-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)azetidine-3-carboxylic acid is a compound that features both a furan ring and an azetidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the furan-3-carbonyl group. One common method involves the cyclization of suitable precursors under specific conditions. For example, the azetidine ring can be formed through the reaction of a β-chloro alcohol with a base, followed by cyclization . The furan-3-carbonyl group can then be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-carbonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Various substituted azetidines

Scientific Research Applications

1-(Furan-3-carbonyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-carbonyl)azetidine-3-carboxylic acid: Similar structure but with the carbonyl group at the 2-position of the furan ring.

    Azetidine-3-carboxylic acid: Lacks the furan ring, making it less complex.

    Furan-3-carboxylic acid: Lacks the azetidine ring, making it less versatile in terms of reactivity.

Uniqueness

1-(Furan-3-carbonyl)azetidine-3-carboxylic acid is unique due to the presence of both the furan and azetidine rings, which confer distinct reactivity and potential for diverse applications. The combination of these two rings allows for unique interactions and reactivity patterns that are not observed in simpler compounds.

Properties

IUPAC Name

1-(furan-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(6-1-2-14-5-6)10-3-7(4-10)9(12)13/h1-2,5,7H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFCJAHBSHJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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